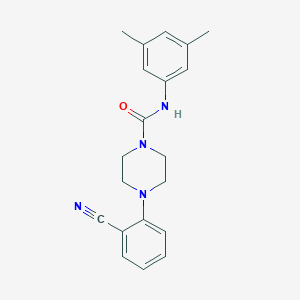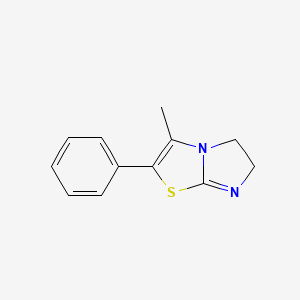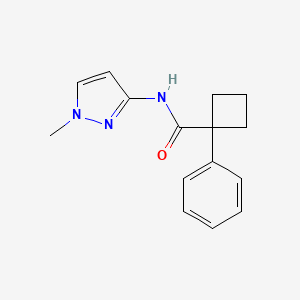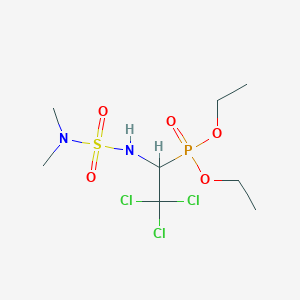
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential medicinal properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide acts on the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation. Specifically, 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide binds to the CB1 and CB2 receptors, which are found throughout the body, including in the brain, immune system, and peripheral tissues. This binding leads to the activation of signaling pathways that can modulate a variety of physiological processes.
Biochemical and Physiological Effects:
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and inflammation, protect against neurotoxicity, and have antitumor effects. It has also been shown to have effects on appetite and mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. Additionally, its effects on the endocannabinoid system make it a useful tool for studying the physiological processes that are regulated by this system. However, one limitation of using 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide is that it is a synthetic compound, and its effects may not fully mimic those of endogenous cannabinoids. Additionally, its effects may vary depending on the specific experimental conditions used.
Direcciones Futuras
There are a number of potential future directions for research on 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide. One area of interest is its potential as a treatment for chronic pain, as preclinical studies have shown promising results in this area. Additionally, more research is needed to fully understand the mechanisms underlying its effects on the endocannabinoid system and how these effects can be harnessed for therapeutic purposes. Finally, there is interest in exploring the potential of 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide as a treatment for a variety of neurological and psychiatric disorders, including anxiety and depression.
Métodos De Síntesis
The synthesis of 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide involves the reaction of 1-benzyl-4-piperidone with 2,5-dimethylphenyl isocyanate in the presence of a catalyst. The resulting product is then treated with cyanogen bromide to form the final compound. This synthesis method has been well-established in the scientific community and has been used to produce 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide for research purposes.
Aplicaciones Científicas De Investigación
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide has been studied for its potential medicinal properties in a variety of fields, including pain management, neuroprotection, and cancer treatment. In preclinical studies, 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide has been shown to have analgesic effects, reduce inflammation, and protect against neurotoxicity. It has also been shown to have antitumor effects in vitro and in vivo.
Propiedades
IUPAC Name |
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-11-16(2)13-18(12-15)22-20(25)24-9-7-23(8-10-24)19-6-4-3-5-17(19)14-21/h3-6,11-13H,7-10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKLNHQCXLSURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)
![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)
![3-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-4-(3-methoxypropyl)-1H-1,2,4-triazol-5-one](/img/structure/B7519150.png)


![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)

![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)
